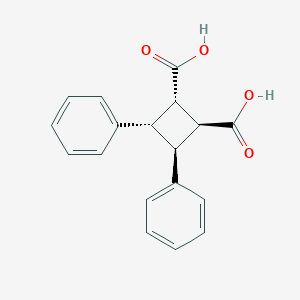
mu-Truxinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mu-Truxinic acid: is a stereoisomeric cyclic dicarboxylic acid with the formula (C₆H₅)₂C₄H₄(COOH)₂. It is one of several isomers of truxinic acid, which are derived from the photochemical cycloaddition of cinnamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: mu-Truxinic acid can be synthesized through the photodimerization of cinnamic acid. This process involves the [2+2] cycloaddition reaction, where two trans alkenes react head-to-head under ultraviolet light to form the cyclobutane ring structure characteristic of truxinic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of cinnamic acid derivatives and controlled photochemical reactions. The scalability of this process depends on the availability of cinnamic acid and the efficiency of the photodimerization setup .
Chemical Reactions Analysis
Types of Reactions: mu-Truxinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclobutane ring.
Substitution: Substitution reactions can occur at the carboxyl groups or other reactive sites on the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of biobased plastics and other functional materials .
Mechanism of Action
The mechanism of action of mu-Truxinic acid involves its interaction with various molecular targets and pathways. It can form complexes with cations and anions through cation-π and anion-H–O interactions. These interactions are stabilized by electrostatic and inductive effects, which contribute to the compound’s reactivity and potential biological activities .
Comparison with Similar Compounds
mu-Truxinic acid is similar to other truxinic and truxillic acids, which are also derived from cinnamic acid through photochemical reactions. These compounds share the cyclobutane ring structure but differ in their stereochemistry and functional groups. Some similar compounds include:
- alpha-Truxillic acid
- beta-Truxillic acid
- gamma-Truxillic acid
- delta-Truxillic acid
Properties
CAS No. |
528-35-8 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(1S,2S,3S,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)/t13-,14-,15-,16-/m0/s1 |
InChI Key |
QVNDSQQNODQYJM-VGWMRTNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H]([C@@H]([C@H]2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


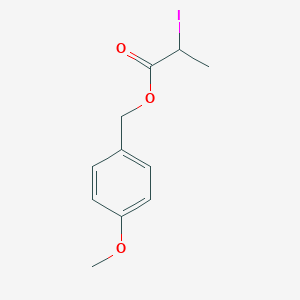
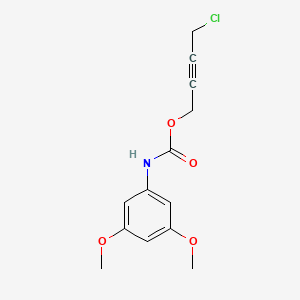

![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)

![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
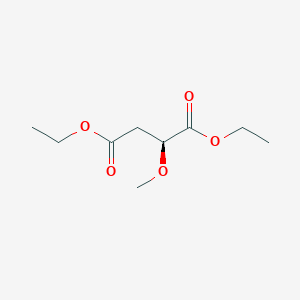
![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)
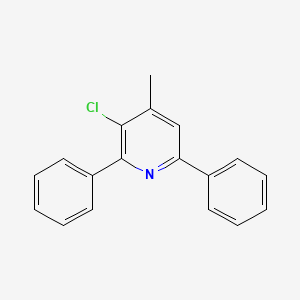
![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)
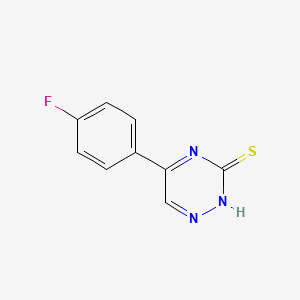
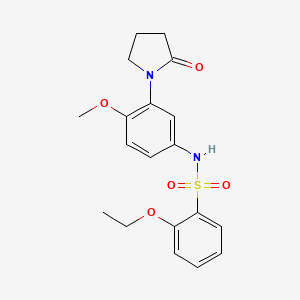
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
